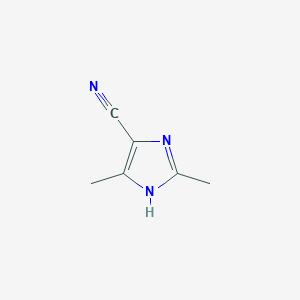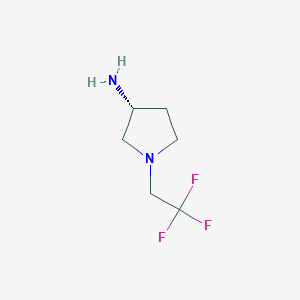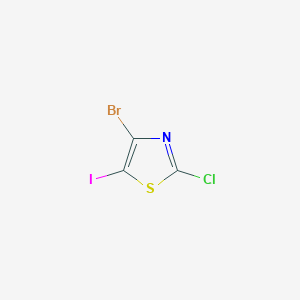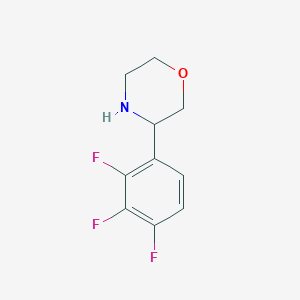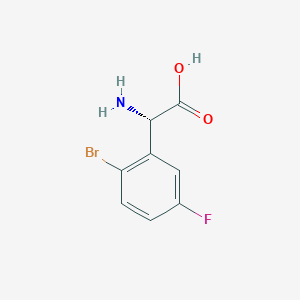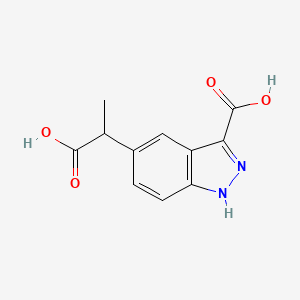
5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid typically involves the reaction of indazole derivatives with appropriate carboxyethylating agents. One common method involves the use of 1-carboxyethyl bromide as the carboxyethylating agent, which reacts with the indazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate various biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-carboxyethyl)-2-(phenylthio)phenylacetic acid
- 1-carboxyethyl-4,4’-bipyridine
- N-(1-carboxyethyl)-alanine
Uniqueness
5-(1-carboxyethyl)-1H-indazole-3-carboxylic Acid is unique due to its indazole core structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H10N2O4 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
5-(1-carboxyethyl)-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-5(10(14)15)6-2-3-8-7(4-6)9(11(16)17)13-12-8/h2-5H,1H3,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
IGWARWVTLONLGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)NN=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


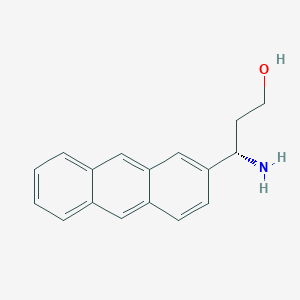

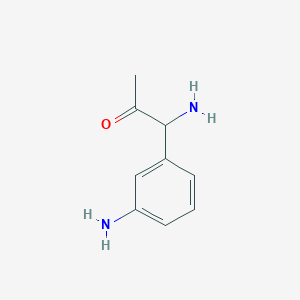
![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
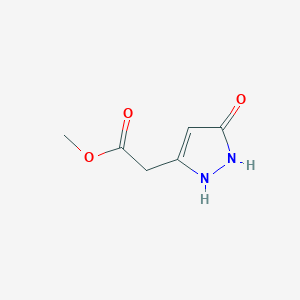
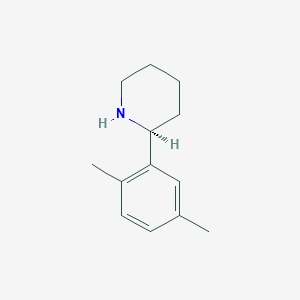
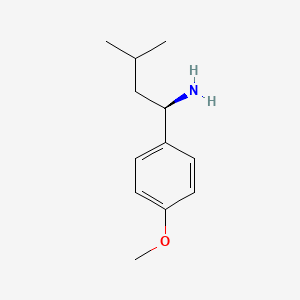
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
